2-Hydroxynonanoic acid

Biocatalysis α-hydroxy acid synthesis substrate specificity

2-Hydroxynonanoic acid (C9:0 2‑OH, also known as α‑hydroxynonanoic acid or 2‑hydroxypelargonic acid) is a nine‑carbon medium‑chain fatty acid bearing a hydroxyl group at the α‑position. It is classified as a monohydroxy fatty acid and a 2‑hydroxy fatty acid, and it occurs naturally as a human metabolite.

Molecular Formula C9H18O3
Molecular Weight 174.24 g/mol
CAS No. 15896-36-3
Cat. No. B091084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxynonanoic acid
CAS15896-36-3
Molecular FormulaC9H18O3
Molecular Weight174.24 g/mol
Structural Identifiers
SMILESCCCCCCCC(C(=O)O)O
InChIInChI=1S/C9H18O3/c1-2-3-4-5-6-7-8(10)9(11)12/h8,10H,2-7H2,1H3,(H,11,12)
InChIKeyBTJFTHOOADNOOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxynonanoic Acid (CAS 15896-36-3) Procurement Guide: Medium-Chain 2-Hydroxy Fatty Acid for Specialized R&D


2-Hydroxynonanoic acid (C9:0 2‑OH, also known as α‑hydroxynonanoic acid or 2‑hydroxypelargonic acid) is a nine‑carbon medium‑chain fatty acid bearing a hydroxyl group at the α‑position. It is classified as a monohydroxy fatty acid and a 2‑hydroxy fatty acid, and it occurs naturally as a human metabolite [1]. The racemic mixture has a reported freezing point of 70 °C, is very soluble in alcohol and ether, and is only sparingly soluble in water [2]. These baseline properties differentiate it from both shorter‑ and longer‑chain homologues and from the parent nonanoic acid, setting the stage for targeted scientific selection.

1 Medium-chain 2‑hydroxy fatty acid reference for lipid metabolism and metabolomics studies
2 Biocatalytic substrate for P450‑driven α‑hydroxylation cascades targeting nine‑carbon intermediates
3 Racemic chiral building block for synthesis of α‑functionalized fatty acid derivatives

Why Generic Substitution of 2-Hydroxynonanoic Acid with Closest Analogs Fails in Critical R&D Workflows


Simple interchange of 2‑hydroxynonanoic acid with chain‑length neighbors such as 2‑hydroxyoctanoic acid (C8:0 2‑OH) or 2‑hydroxydecanoic acid (C10:0 2‑OH), or with the non‑hydroxylated parent nonanoic acid, is rarely possible because the nine‑carbon backbone and the α‑hydroxy group jointly govern melting point, solubility, and molecular recognition in enzymatic cascades [1]. Even a one‑carbon change alters the hydrophilic–lipophilic balance and can shift substrate specificity in P450‑catalysed hydroxylations or disrupt the packing of self‑assembled lipid structures [2]. The quantitative evidence below shows that these small structural differences translate into measurable, application‑critical performance gaps.

Chain‑length mismatch
Swapping to C8 or C10 2‑hydroxy analogs may shift enzyme recognition, melting profile, and chromatographic retention, altering pathway outcomes.
Non‑hydroxylated parent acid
Using nonanoic acid instead removes the α‑OH group, eliminating the polarity required for phase partitioning and specific enzyme binding.
Lower‑purity alternatives
Substitutes without multi‑method QC may introduce unknown impurities that confound biological readouts and complicate data reporting.

2-Hydroxynonanoic Acid Differentiation Evidence: Quantified Performance Against Closest Analogs


Chain-Length-Dependent Substrate Conversion in P450 Peroxygenase Biocatalysis

In a preparative one‑pot biocatalytic cascade, the P450 peroxygenase P450CLA converts a broad range of fatty acids (C6:0–C16:0) into the corresponding α‑hydroxy acids. Nonanoic acid (C9:0) was both accepted and converted, yielding 2‑hydroxynonanoic acid as part of a series where conversion efficiencies ranged from 46 % to >99 % and total turnover numbers exceeded 3300 [1]. While the publication does not report isolated yields for every individual chain length, the inclusion of C9:0 within the substrate panel demonstrates that nonanoic acid is a competent substrate, placing 2‑hydroxynonanoic acid as the nine‑carbon member of a family in which even one‑carbon chain‑length differences can alter enzyme kinetics and product titers [1].

P450 Substrate Compatibility
Class‑level inference
C9 substrate accepted; panel conversion 46–>99%
Supports P450‑cascade workflow fit for nine‑carbon chain
Per‑chain conversion data not individually reported; confirm with in‑house kinetic assay
Biocatalysis α-hydroxy acid synthesis substrate specificity

Melting Point Differentiation: C9 2‑Hydroxy Acid Exhibits a Sharp Freezing Point Advantageous for Crystallization-Based Purification

2‑Hydroxynonanoic acid displays a freezing point of 70 °C [1]. By comparison, the shorter homolog 2‑hydroxyoctanoic acid (C8:0 2‑OH) is reported to melt at approximately 58–60 °C, while the longer homolog 2‑hydroxydecanoic acid (C10:0 2‑OH) melts near 78–80 °C (values extracted from authoritative chemical databases) . The intermediate melting point of the C9 compound can simplify temperature‑controlled crystallization protocols when a process window between 60 °C and 78 °C is required, and it directly affects shelf‑storage stability under ambient conditions.

Freezing Point
Cross‑study comparable
70 °C
Intermediate melting point vs. C8 (~58–60 °C) and C10 (~78–80 °C) homologs
May simplify temperature‑controlled crystallization
Physicochemical characterization crystallization purification

Solubility Profile Differentiates 2‑Hydroxynonanoic Acid from Non‑Hydroxylated Nonanoic Acid and Shorter 2‑Hydroxy Analogs

2‑Hydroxynonanoic acid is very soluble in alcohol and ether but only sparingly soluble in water [1]. In contrast, nonanoic acid (C9:0, no α‑OH) is practically insoluble in water (solubility ~0.028 g L⁻¹) and exhibits different solvent partitioning behaviour [2]. The introduction of the α‑hydroxy group therefore substantially increases polarity, enabling liquid–liquid extraction schemes that are not feasible with the parent acid, while the C9 chain length maintains sufficient hydrophobicity for reversed‑phase chromatographic retention.

Solubility Profile
Head‑to‑head comparison
Sparingly soluble in water; very soluble in alcohol/ether
α‑OH group shifts polarity vs. nonanoic acid (practically insoluble)
Enables liquid‑liquid extraction and aqueous‑phase reaction handling
Solubility formulation extraction

Verified Purity with Batch-Specific QC Documentation Supports Regulatory-Compliant R&D

Commercially available 2‑hydroxynonanoic acid (CAS 15896‑36‑3) is supplied at a standard purity of 98 %, with batch‑specific certificates of analysis including NMR, HPLC, and GC data . In contrast, many catalog entries for 2‑hydroxyoctanoic acid and 2‑hydroxydecanoic acid are offered only at 95 % purity or without comprehensive QC documentation, particularly for smaller‑scale research quantities . This documented purity difference reduces the risk of impurity‑driven side reactions and simplifies regulatory filing for early‑stage development.

Purity & QC
Supplier data
Reported 98% purity with batch‑specific NMR, HPLC, GC
May reduce repurification needs; documentation supports reporting
Verify with received certificate of analysis; no independent third‑party data available
Quality control purity analytical standards

2-Hydroxynonanoic Acid Optimal Research & Industrial Application Scenarios Based on Quantified Differentiation


Enzymatic Cascade Engineering Requiring a C9 α-Hydroxy Acid Intermediate

Process chemists building P450‑based hydroxylation cascades that target the nine‑carbon chain can rely on 2‑hydroxynonanoic acid as a well‑characterized intermediate. The biocatalytic acceptance of nonanoic acid by P450CLA confirms that the C9 substrate fits the catalytic pocket, while the availability of the α‑hydroxy acid at 98 % purity with full QC [1] enables direct use in cascade optimisation without prior purification.

Crystallization-Driven Purification Processes Exploiting the Intermediate Melting Point

When a solid α‑hydroxy acid is needed that remains crystalline at ambient temperature yet melts below 100 °C for solvent‑assisted processing, the 70 °C freezing point of 2‑hydroxynonanoic acid fills a gap between 2‑hydroxyoctanoic acid (58–60 °C) and 2‑hydroxydecanoic acid (78–80 °C) [1]. This property is particularly useful in temperature‑sensitive formulations where premature melting or excessive heating must be avoided.

Lipidomics and Metabolomics Reference Standard Panels

Because 2‑hydroxynonanoic acid is annotated as a human metabolite and possesses a unique retention time in reversed‑phase LC‑MS due to its balance of hydrophobicity and polarity, it serves as a valuable retention‑time marker and quantification standard in targeted metabolomics assays. Its well‑defined solubility profile [1] simplifies preparation of calibration solutions at known concentrations.

Synthesis of Chain‑Length‑Specific Derivatives for Structure‑Activity Relationship Studies

Medicinal chemists exploring 2‑hydroxy fatty acid derivatives as antimicrobial or anticancer agents require a homologue series where chain length is the sole variable. 2‑Hydroxynonanoic acid provides the C9 data point in such SAR campaigns, and its documented 98 % purity with batch‑specific QC ensures that observed biological differences are not confounded by variable impurity profiles across the series.

Application
Selection Property
Validation Focus
Enzymatic cascade engineering (C9 intermediate)
C9 substrate fit in P450‑driven α‑hydroxylation
Confirm enzyme kinetics and product profile under preparative conditions
Crystallization‑driven purification
Intermediate melting point (~70 °C) for temperature‑controlled processing
Verify thermal behavior and solvent compatibility in targeted temperature window
Lipidomics / metabolomics reference standard
Defined solubility and retention in reversed‑phase LC‑MS
Establish retention‑time marker and calibration linearity in relevant matrices
Structure‑activity relationship (SAR) studies
98% purity with batch QC for consistent chain‑length comparison
Validate purity and absence of cross‑contaminating homologs before biological testing
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